6,7-Dimethoxyquinoline-3-carboxylic acid
Description
6,7-Dimethoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C12H11NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
6,7-dimethoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-16-10-4-7-3-8(12(14)15)6-13-9(7)5-11(10)17-2/h3-6H,1-2H3,(H,14,15) |
InChI Key |
FIAMZJGNBUAXNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinoline-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-3,4-dimethoxybenzoic acid with formamide, followed by oxidation to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of 6,7-Dimethoxyquinoline-3-carboxylic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce different quinoline-based compounds.
Scientific Research Applications
Pharmaceutical Applications
Antineoplastic Drug Development
One of the primary applications of 6,7-dimethoxyquinoline-3-carboxylic acid is as an intermediate in the synthesis of antineoplastic agents. Specifically, it serves as a precursor for the production of cabozantinib and tivozanib, both of which are used in cancer treatment. Cabozantinib targets MET and VEGFR2 tyrosine kinases, making it effective against metastatic medullary thyroid carcinoma and advanced renal cell carcinoma. Tivozanib is known for its potency against VEGFRs and has been explored for renal cell carcinoma treatment .
Cytotoxic Activity
Research indicates that derivatives of 6,7-dimethoxyquinoline-3-carboxylic acid exhibit cytotoxic effects against various human tumor cell lines. For instance, compounds derived from this structure have shown selective cytotoxicity in assays involving A549 (lung cancer), SK-BR-3 (breast cancer), and Jurkat (T-cell leukemia) cell lines . This selectivity suggests potential for further development as anticancer therapeutics.
Synthesis Methodologies
Synthetic Routes
The synthesis of 6,7-dimethoxyquinoline-3-carboxylic acid can involve multiple steps including nitrification, condensation, reduction cyclization, and chlorination. A notable synthetic method employs starting materials such as 3,4-dimethoxyacetophenone to yield high-purity intermediates suitable for pharmaceutical applications .
Enzymatic Synthesis
Recent advancements also include enzymatic methods to produce derivatives of quinoline carboxylic acids. These methods offer advantages in terms of selectivity and environmental impact compared to traditional chemical synthesis approaches .
Case Studies
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid: This compound has similar structural features but with a hydroxyl group at the 4-position.
6,7-Dimethylquinoline-3-carboxylic acid: This compound has methyl groups instead of methoxy groups at the 6 and 7 positions.
Uniqueness
6,7-Dimethoxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at the 6 and 7 positions influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
6,7-Dimethoxyquinoline-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
6,7-Dimethoxyquinoline-3-carboxylic acid is characterized by a quinoline ring system with two methoxy groups at positions 6 and 7, and a carboxylic acid group at position 3. This unique structure is believed to contribute to its diverse biological activities.
The biological activity of 6,7-dimethoxyquinoline-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that the compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular processes, which can lead to alterations in signal transduction pathways.
- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells, although the specific mechanisms remain under investigation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 6,7-dimethoxyquinoline-3-carboxylic acid:
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various quinoline derivatives, including 6,7-dimethoxyquinoline-3-carboxylic acid. Results showed that this compound exhibited superior activity against certain strains compared to traditional antibiotics .
- Anticancer Research : Another investigation focused on the anticancer potential of quinoline derivatives. The study highlighted that 6,7-dimethoxyquinoline-3-carboxylic acid significantly reduced cell viability in several cancer cell lines through apoptosis induction.
- Mechanistic Insights : Research into the mechanisms revealed that the compound interacts with cellular signaling pathways that regulate cell proliferation and apoptosis. This interaction suggests a dual role in both inhibiting tumor growth and promoting cancer cell death .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 6,7-dimethoxyquinoline-3-carboxylic acid has been crucial for optimizing its biological activity:
- Substituent Effects : Variations in substituents on the quinoline ring have been shown to influence both antimicrobial and anticancer activities.
- Lipophilicity : The balance between hydrophilicity and lipophilicity affects cellular uptake and bioavailability, which are critical for therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
